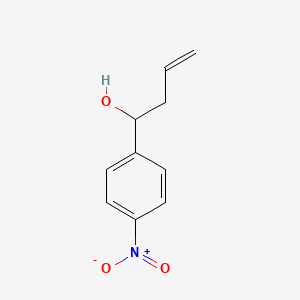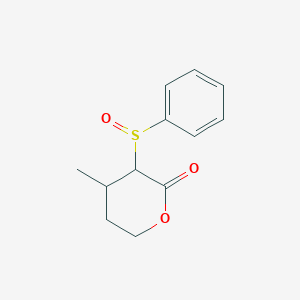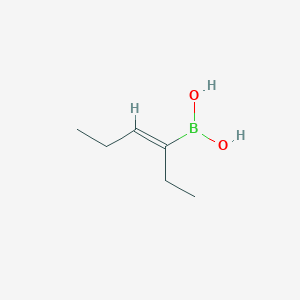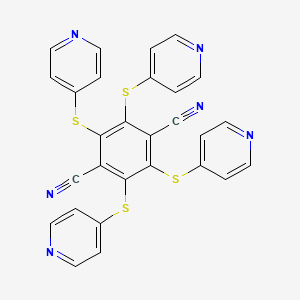
Tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile is an organic compound with the molecular formula C28H16N6S4 and a molecular weight of 564.73 g/mol This compound is characterized by its unique structure, which includes four pyridin-4-ylthio groups attached to a terephthalonitrile core
准备方法
The synthesis of 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile typically involves the reaction of terephthalonitrile with pyridin-4-ylthiol under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation . The product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridin-4-ylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
科学研究应用
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism by which 2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and proteins, altering their activity and function. The pathways involved in these interactions depend on the specific metal ions and biological molecules involved .
相似化合物的比较
2,3,5,6-Tetrakis(pyridin-4-ylthio)terephthalonitrile can be compared with other similar compounds, such as:
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: This compound has a similar structure but with pyridin-2-yl groups instead of pyridin-4-ylthio groups.
2,3,5,6-Pyrazinetetracarboxylic acid: This compound has carboxylic acid groups instead of pyridin-4-ylthio groups and is used in the synthesis of metal-organic frameworks and as a ligand in coordination chemistry.
属性
分子式 |
C28H16N6S4 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(pyridin-4-ylsulfanyl)benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C28H16N6S4/c29-17-23-25(35-19-1-9-31-10-2-19)26(36-20-3-11-32-12-4-20)24(18-30)28(38-22-7-15-34-16-8-22)27(23)37-21-5-13-33-14-6-21/h1-16H |
InChI 键 |
PCQQJZDMTQRBLT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1SC2=C(C(=C(C(=C2SC3=CC=NC=C3)C#N)SC4=CC=NC=C4)SC5=CC=NC=C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


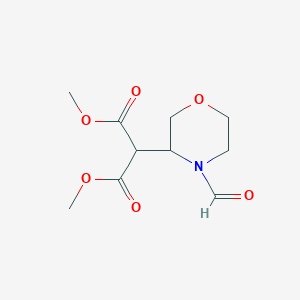
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)

![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
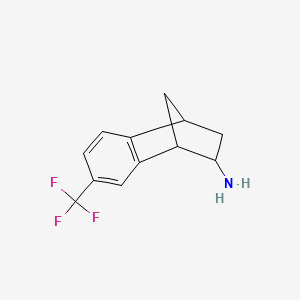
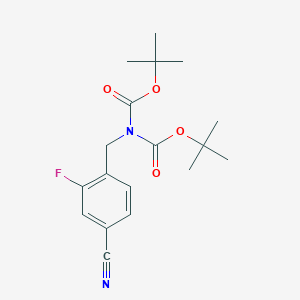
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)
